molecular formula C8H7NO B8614344 1-(furan-2-yl)cyclopropane-1-carbonitrile CAS No. 162960-08-9

1-(furan-2-yl)cyclopropane-1-carbonitrile

Cat. No. B8614344
Key on ui cas rn: 162960-08-9
M. Wt: 133.15 g/mol
InChI Key: QRIYJASQXVNELH-UHFFFAOYSA-N
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Patent
US05807868

Procedure details

A solution of furan-2-acetonitrile (28.4 g) and 1-bromo-2-chloroethane (33.1 ml) in dimethyl sulphoxide (50 ml) was added slowly to a stirred suspension of sodium hydride (60% dispersion in mineral oil ; 31.85 g) in dry dimethyl sulphoxide (300 ml) keeping the internal temperature just below 35° C. by occasional cooling. After stirring for 18 hours at ambient temperature the mixture was diluted with water (500 ml) and extracted with ether (1×200 then 2×100 ml). The combined extracts were dried over potassium carbonate and evaporated to an oil which was distilled at reduced pressure to give 1-(2-furyl)cyclopropanecarbonitrile (28.0 g) as a colourless oil, bp 54° C./0.55 mbar.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
33.1 mL
Type
reactant
Reaction Step One
Quantity
31.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].Br[CH2:10][CH2:11]Cl.[H-].[Na+]>CS(C)=O.O>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([C:7]#[N:8])[CH2:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
O1C(=CC=C1)CC#N
Name
Quantity
33.1 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
31.85 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 hours at ambient temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature just below 35° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1×200
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(=CC=C1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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